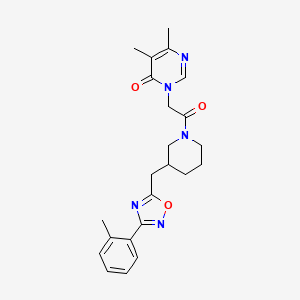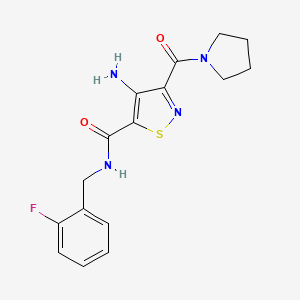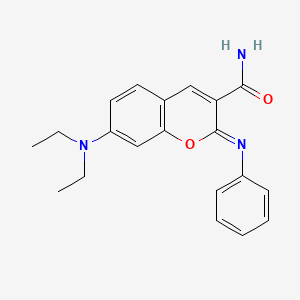
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide, also known as DCPH-Pyridine, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. Additionally, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action for 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee is complex and not fully understood. However, studies have shown that the compound can inhibit the activity of specific enzymes and pathways involved in cell proliferation and inflammation. Specifically, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been shown to inhibit the activity of the enzyme CDK4, which is involved in cell cycle regulation. By inhibiting CDK4, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee can slow down the growth of cancer cells and potentially limit the spread of the disease.
Biochemical and Physiological Effects:
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has a range of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of specific enzymes and pathways involved in cell proliferation and inflammation. Additionally, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. However, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee.
実験室実験の利点と制限
One advantage of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee is that it has been well-studied and its synthesis method is relatively straightforward. Additionally, the compound has been shown to have a range of potential applications in scientific research, making it a promising candidate for further investigation. However, there are also limitations to working with 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee. For example, the compound can be difficult to handle due to its high toxicity, and caution must be taken when working with it in the lab.
将来の方向性
There are many potential future directions for research on 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee and its potential as a cancer treatment. Additionally, more research is needed to understand the biochemical and physiological effects of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee and its potential applications in other areas of scientific research, such as inflammation and oxidative stress. Overall, 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee is a promising compound with many potential applications in scientific research, and further investigation is needed to fully understand its potential.
合成法
The synthesis of 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazidee involves the reaction of 6-chloronicotinic acid with dicyclopropylketone and hydrazine hydrate. This reaction results in the formation of the desired product, which can be purified through recrystallization. The synthesis method is relatively straightforward and has been well-documented in the literature.
特性
IUPAC Name |
6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-6-5-11(8-17-13)15(21)19-18-14(20)7-12(9-1-2-9)10-3-4-10/h5-10H,1-4H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDHGDGSSXWWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)NNC(=O)C2=CN=C(C=C2)Cl)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)
![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
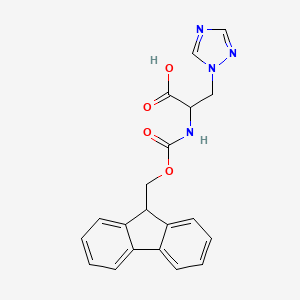
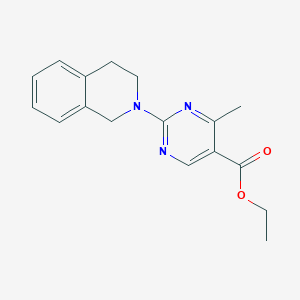

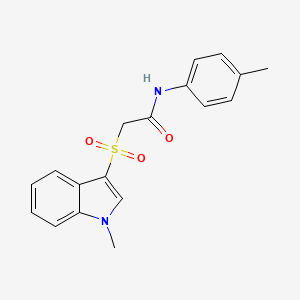
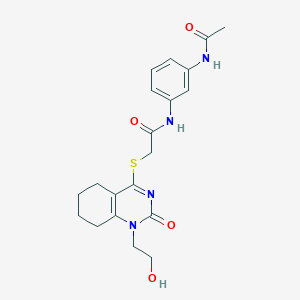
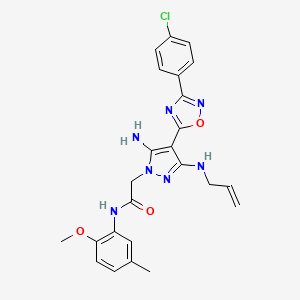
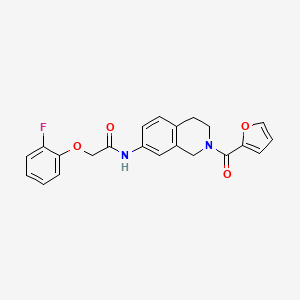
![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)

